p-Toluquinone is a yellow crystalline solid with a pungent odor []. It is a derivative of benzoquinone, where a methyl group (CH3) is attached to the para (p) position of the benzene ring []. p-Toluquinone finds applications in various scientific fields due to its unique chemical properties [].
The molecular structure of p-Toluquinone features a conjugated system consisting of alternating double and single bonds. This structure gives rise to two carbonyl groups (C=O) on a six-membered aromatic ring, with a methyl group attached opposite one of the carbonyls []. The presence of conjugated double bonds allows p-Toluquinone to participate in various redox reactions [].
p-Toluquinone undergoes several significant chemical reactions:
Balanced Chemical Equation
C7H9N (p-Toluidine) + 3H2O2 (Hydrogen Peroxide) -> C7H6O2 (p-Toluquinone) + NH3 (Ammonia) + 3H2O (Water) []
Balanced Chemical Equation
C7H6O2 (p-Toluquinone) + 2NaBH4 (Sodium Borohydride) + 2H2O (Water) -> C7H8O (p-Hydroxytoluene) + Na2B4O7 (Sodium Tetraborate) + 4H2 (Hydrogen Gas)
The primary mechanism of action of p-Toluquinone is attributed to its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules []. This property makes it useful in various applications, including:
p-Toluquinone is a mild irritant and can cause skin and eye irritation upon contact. It is also considered a suspected mutagen and may be harmful if inhaled or ingested.
Irritant